2-chloro-N-cyclopropylquinoline-4-carboxamide
Description
Contextual Significance of Quinoline (B57606) Carboxamide Scaffolds in Chemical Biology
The quinoline carboxamide framework is a "privileged scaffold" in medicinal chemistry, meaning it is a molecular structure that is capable of binding to multiple biological targets. This versatility has made it a cornerstone in the development of new therapeutic agents. nih.gov The incorporation of a carboxamide linkage at various positions on the quinoline ring has been a successful strategy for enhancing the pharmacological properties of these compounds. nih.gov
Researchers have extensively explored quinoline and its derivatives, including quinoline carboxamides, for a wide range of biological activities. These scaffolds are central to the design of agents targeting various diseases. For instance, they have been investigated as inhibitors of the epidermal growth factor receptor (EGFR), which plays a critical role in cell growth and is often implicated in cancer. africaresearchconnects.com Furthermore, quinoline carboxamide derivatives have shown potent anticancer activity through mechanisms such as the inhibition of topoisomerase and protein kinases. nih.gov Beyond oncology, this structural class has been pivotal in the discovery of novel antimalarial agents with unique mechanisms of action, such as the inhibition of protein synthesis in the parasite. acs.orgnih.gov
Rationale for Investigating Halogenated Cyclopropylquinoline-4-carboxamides
The modification of a core chemical scaffold is a fundamental strategy in medicinal chemistry to optimize its biological activity and physicochemical properties. The introduction of halogen atoms, such as chlorine, and cyclopropyl (B3062369) groups to the quinoline-4-carboxamide structure is a deliberate approach to fine-tune the molecule's behavior.
Halogenation , the process of adding a halogen atom, can significantly alter a molecule's electronic properties, lipophilicity (its ability to dissolve in fats and lipids), and metabolic stability. In studies of quinoline-4-carboxamide derivatives, halogenation has been shown to influence potency. For example, in a series of antimalarial compounds, the presence of a halogen was found to be important for activity, with its complete removal leading to a significant drop in potency. researchgate.net
Overview of Research Trajectories Pertaining to 2-chloro-N-cyclopropylquinoline-4-carboxamide and Related Derivatives
Research into this compound and its analogs is part of a broader effort to synthesize and evaluate novel quinoline derivatives for various therapeutic applications. The synthesis of 2-chloroquinoline-4-carboxamides often starts from analogous carboxylic acids, which are then reacted with various amines. researchgate.net For instance, a general synthetic approach involves treating a 2-hydroxyquinoline-4-carboxylic acid with a chlorinating agent like thionyl chloride to form an intermediate acid chloride, which is then reacted with the desired amine. nih.gov
Studies have focused on creating libraries of these compounds to explore their structure-activity relationships (SAR). For example, research has been conducted on the synthesis and antibacterial activity of a series of novel 2-chloroquinoline-4-carboxamides. researchgate.net In a different therapeutic area, a medicinal chemistry program aimed at developing antimalarial drugs optimized a quinoline-4-carboxamide hit from a phenotypic screen. This optimization involved modifying various parts of the scaffold, including the introduction of different substituents at the 2-position of the quinoline ring, to improve potency and pharmacokinetic properties. acs.orgresearchgate.net These research programs highlight the modular nature of the quinoline carboxamide scaffold, where substitutions at the 2-position (with chlorine) and on the carboxamide nitrogen (with a cyclopropyl group) are key areas of chemical exploration.
Research Data on Related Quinoline Carboxamides
The following table presents data from research on various quinoline carboxamide derivatives, illustrating the impact of different substituents on their biological activity. This data provides context for the potential properties of this compound.
| Compound ID | Structure | R¹ | R² | R³ | Activity (EC₅₀, nM) | Reference |
| 1 | Quinoline Carboxamide | H | 3-pyridyl | p-tolyl | 120 | nih.gov |
| 11 | Quinoline Carboxamide | F | 3-pyridyl | p-tolyl | 30 | nih.gov |
| 12 | Quinoline Carboxamide | H | 3-pyridyl | p-tolyl | 240 | nih.gov |
| 18 | Quinoline Carboxamide | F | 2-(pyrrolidin-1-yl)ethyl | p-tolyl | 10 | nih.gov |
| 24 | Quinoline Carboxamide | F | 2-(pyrrolidin-1-yl)ethyl | 4-morpholinopiperidine | 150 | nih.gov |
EC₅₀ (half maximal effective concentration) values are against the P. falciparum 3D7 strain.
Structure
3D Structure
Properties
IUPAC Name |
2-chloro-N-cyclopropylquinoline-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClN2O/c14-12-7-10(13(17)15-8-5-6-8)9-3-1-2-4-11(9)16-12/h1-4,7-8H,5-6H2,(H,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISHDXJSQWOQIHZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)C2=CC(=NC3=CC=CC=C32)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301254075 | |
| Record name | 2-Chloro-N-cyclopropyl-4-quinolinecarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301254075 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>37 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID57268390 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
874594-10-2 | |
| Record name | 2-Chloro-N-cyclopropyl-4-quinolinecarboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=874594-10-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Chloro-N-cyclopropyl-4-quinolinecarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301254075 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 2 Chloro N Cyclopropylquinoline 4 Carboxamide and Analogues
Strategies for Quinoline (B57606) Core Construction
The assembly of the fundamental quinoline ring system is the initial critical phase in the synthesis of 2-chloro-N-cyclopropylquinoline-4-carboxamide. Various classical and contemporary methods have been developed to construct this bicyclic heterocycle efficiently.
Friedländer Condensation Approaches
The Friedländer synthesis is a well-established and versatile method for constructing quinoline rings. jk-sci.comresearchgate.net Discovered by Paul Friedländer in 1882, this reaction involves the condensation of an o-aminoaryl aldehyde or ketone with a carbonyl compound containing a reactive α-methylene group. researchgate.netorganicreactions.org The reaction is typically catalyzed by either an acid or a base and proceeds through an initial condensation followed by an intramolecular cyclodehydration to form the quinoline derivative. organicreactions.orgorganic-chemistry.org
A significant extension of this method, particularly relevant for the synthesis of quinoline-4-carboxamides, is the Pfitzinger reaction. This reaction utilizes isatin (B1672199) or isatic acid as the o-aminoaryl carbonyl component, which condenses with an α-methylene carbonyl compound in the presence of a base to yield a quinoline-4-carboxylic acid. organicreactions.orgrsc.org This carboxylic acid is a key intermediate that can be subsequently converted to the desired N-cyclopropylcarboxamide moiety. The Pfitzinger reaction circumvents the often-unstable o-aminobenzaldehydes or ketones required for the traditional Friedländer synthesis. mdpi.com
| Reaction | Starting Materials | Key Features | Product |
| Friedländer Synthesis | o-aminoaryl aldehyde/ketone + α-methylene carbonyl compound | Acid or base-catalyzed condensation and cyclodehydration. organicreactions.orgorganic-chemistry.org | Substituted Quinoline |
| Pfitzinger Reaction | Isatin/Isatic Acid + α-methylene carbonyl compound | Base-catalyzed condensation followed by decarboxylation. rsc.org | Quinoline-4-carboxylic acid |
For instance, the reaction of an isatin with a suitable ketone under basic conditions directly furnishes the quinoline-4-carboxylic acid core, which is a direct precursor for amidation. nih.gov
Reductive Cyclization Routes
Reductive cyclization offers an alternative pathway to the quinoline core, often starting from ortho-substituted nitroarenes. A common strategy involves the reductive cyclization of an o-nitrobenzoyl ketone. nih.gov In this approach, the nitro group is reduced to an amino group, which then spontaneously undergoes intramolecular condensation with the adjacent ketone functionality to form the quinoline ring.
This method is particularly useful for synthesizing 2-alkyl-4-quinolones. The synthesis begins with the preparation of a β-keto amide, which is then converted to an α-(o-nitrobenzoyl)-β-enamino amide. This key intermediate can undergo reductive cyclization to yield a 2-alkyl-4-quinolone-3-carboxamide. nih.gov Alternatively, a decarbamoylation step can be performed prior to cyclization to produce 2-alkyl-4-quinolones. nih.gov Mild and selective reducing agents, such as iron in acetic acid (Fe/AcOH), are often employed for the reduction of the nitroaromatic precursor. mdpi.com
| Starting Material | Key Transformation | Reagents | Intermediate/Product |
| o-Nitrobenzoyl Ketone | Reduction of nitro group and subsequent intramolecular cyclization. nih.gov | Fe/AcOH mdpi.com | 4-Quinolone |
| α-(o-nitrobenzoyl)-β-enamino amide | Reductive cyclization. nih.gov | Catalytic Hydrogenation (e.g., Pd/C, H₂) | 2-Alkyl-4-quinolone-3-carboxamide |
This strategy provides a straightforward route to 4-quinolone structures, which are precursors to the 2-chloroquinoline (B121035) scaffold.
Multicomponent Reaction Strategies for Quinoline Scaffold Assembly
Multicomponent reactions (MCRs) have become powerful tools in synthetic chemistry for the efficient construction of complex molecules in a single step from three or more starting materials. rsc.orgresearchgate.net These reactions are characterized by high atom economy, operational simplicity, and the ability to generate diverse molecular scaffolds. rsc.orgresearchgate.net
Several MCRs, such as the Povarov reaction, have been successfully employed for the synthesis of various quinoline derivatives. rsc.orgiipseries.org The Povarov reaction is a [4+2] cycloaddition between an aniline (B41778), an aldehyde, and an activated alkene to form tetrahydroquinoline derivatives, which can then be oxidized to quinolines. mdpi.com MCRs allow for the incorporation of significant structural diversity into the final product, making them highly valuable for creating libraries of compounds for drug discovery. rsc.org While not a direct route to the this compound scaffold, MCRs represent a versatile strategy for assembling highly substituted quinoline cores that could be further elaborated. nih.gov
Functionalization at the Quinoline C-2 Position
Once the quinoline-4-carboxamide core is assembled, the next crucial step is the introduction of the chlorine atom at the C-2 position. The reactivity of the quinoline ring allows for selective functionalization at this position.
Introduction of Halogen Substituents
The introduction of a chlorine atom at the C-2 position of a quinoline ring is typically achieved by the conversion of a precursor 2-quinolone (or 2-hydroxyquinoline). The 2-quinolone tautomer is the more stable form of 2-hydroxyquinoline. This transformation is a standard method in heterocyclic chemistry, often employing chlorinating agents like phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅). nih.gov
The synthesis of the target compound would likely involve the construction of a 2-hydroxyquinoline-4-carboxylic acid derivative (a 4-quinolone), which can be synthesized via methods like the Conrad-Limpach reaction. nih.gov This precursor is then treated with a strong chlorinating agent. For example, 2-hydroxy-4-quinolincarboxylic acid can be converted to 2-chloroquinoline-4-carboxylic acid using reagents such as phosphorus oxychloride. chemicalbook.com The resulting 2-chloroquinoline-4-carboxylic acid can then be coupled with cyclopropylamine (B47189) to yield the final product. The halogen atom at the C-2 position is crucial as it not only influences the biological activity of the molecule but also serves as a handle for further structural modifications. nih.govnih.gov
| Precursor | Reagent | Product | Reaction Type |
| 2-Quinolone / 2-Hydroxyquinoline | POCl₃ or PCl₅ | 2-Chloroquinoline | Chlorination |
| 2-Hydroxy-4-quinolincarboxylic acid | POCl₃ / Thionyl Chloride | 2-Chloroquinoline-4-carboxylic acid / acid chloride | Chlorination / Acyl chloride formation |
Amination Reactions with Heterocyclic Amines
While the target compound itself is a 2-chloro derivative, the synthesis of analogues often involves the displacement of this chloro group with various amines, including heterocyclic amines. The chlorine atom at the C-2 position of the quinoline ring is activated towards nucleophilic aromatic substitution (SₙAr). iust.ac.ir
This reactivity allows for the introduction of a wide range of amino substituents. Modern cross-coupling methodologies, such as the Buchwald-Hartwig amination, have become invaluable for forming C-N bonds. nih.gov This palladium-catalyzed reaction allows for the coupling of aryl halides (like 2-chloroquinolines) with amines under relatively mild conditions. Selective amination can be achieved even in the presence of other halides on the quinoline ring by carefully tuning the reaction conditions, ligands, and catalyst system. nih.gov
Direct amination of 2-chloroquinolines can also be achieved under more classical conditions, often requiring heating the chloroquinoline with the desired amine in a suitable solvent, sometimes in the presence of a base. nih.gov For instance, the synthesis of 2-aminoquinolines from 2-unsubstituted pyridines and quinolines can be achieved via their N-oxide intermediates, which are activated and then reacted with an amine source. organic-chemistry.org
| Substrate | Reagent | Catalyst/Conditions | Product |
| 2-Chloroquinoline | Heterocyclic Amine | Heat, Solvent (e.g., DMF), Base (e.g., K₂CO₃) mdpi.com | 2-(Heterocyclyl-amino)quinoline |
| 6-Bromo-2-chloroquinoline | Cyclic Amine | Pd-catalyst, Ligand, Base (Buchwald-Hartwig) nih.gov | 6-Bromo-2-(cyclic-amino)quinoline |
| Quinoline N-oxide | Ts₂O, t-BuNH₂ then TFA | One-pot procedure organic-chemistry.org | 2-Aminoquinoline |
These amination reactions are critical for generating analogues of this compound, enabling structure-activity relationship (SAR) studies by exploring different substituents at the C-2 position.
Diversification of Alkyl and Aryl Moieties
The chemical structure of this compound offers several positions for modification to create a library of analogous compounds. The diversification of alkyl and aryl groups is a common strategy to explore the structure-activity relationships of these molecules.
One primary point of diversification is the C2 position of the quinoline ring, which bears a chlorine atom in the parent compound. This chlorine can be substituted with various amines through aromatic nucleophilic substitution reactions. For instance, reacting the 2-chloroquinoline intermediate with a range of amines under microwave irradiation in a solvent like acetonitrile (B52724) can yield a variety of 2-amino substituted derivatives. acs.orgnih.gov This method is efficient for rapidly accessing diverse analogues. acs.org
Another powerful technique for introducing aryl and some alkyl diversity is the Suzuki coupling reaction. nih.gov This palladium-catalyzed cross-coupling reaction allows for the formation of carbon-carbon bonds between the quinoline core (usually at a halogenated position) and a boronic acid or ester. This approach has been used to install terminal aromatic R1 substituents on the quinoline scaffold. nih.gov
The synthesis of the quinoline ring itself can be a point of diversification. Classical methods like the Pfitzinger reaction, which involves the condensation of an isatin with a carbonyl compound, can be used to construct the quinoline-4-carboxylic acid precursor. acs.orgrsc.orgmdpi.com By varying the substituted isatins and the carbonyl partners (e.g., acetophenones), a range of quinoline cores with different substitution patterns can be generated. acs.orgnih.gov For example, the Pfitzinger reaction of a substituted isatin with a 1-(p-tolyl)ethanone under basic conditions can yield a quinoline-4-carboxylic acid with a tolyl group at the 2-position. nih.gov
| Reaction Type | Position of Diversification | Reagents/Conditions | Type of Moiety Introduced |
| Nucleophilic Aromatic Substitution | C2-position | Various amines, microwave irradiation | Amino groups with alkyl or aryl substituents |
| Suzuki Coupling | C2 or other halogenated positions | R-Boronic acid/ester, Pd(PPh3)4, K2HPO4 | Aryl and some alkyl groups |
| Pfitzinger Reaction | Quinoline core | Substituted isatins, substituted acetophenones, KOH | Alkyl and aryl groups on the quinoline ring |
Cyclopropyl (B3062369) Moiety Incorporation and Modification
The cyclopropyl group is a key structural feature of this compound. Its incorporation and potential modification are crucial aspects of the synthesis of this compound and its analogues.
The N-cyclopropyl amide linker is typically formed by a standard amidation reaction. This involves coupling a 2-chloroquinoline-4-carboxylic acid precursor with cyclopropylamine. To facilitate this reaction, the carboxylic acid is usually activated. A common method is to convert the carboxylic acid to an acyl chloride using a chlorinating agent like thionyl chloride (SOCl2) or oxalyl chloride. acs.org The resulting highly reactive acyl chloride is then treated with cyclopropylamine, often in the presence of a base to neutralize the HCl byproduct, to form the desired carboxamide.
Alternatively, peptide coupling reagents can be used to directly form the amide bond from the carboxylic acid and amine without the need to isolate the acyl chloride. Reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in combination with hydroxybenzotriazole (B1436442) (HOBt) are effective for this transformation. nih.gov
While the parent compound contains a simple, unsubstituted cyclopropyl ring, the synthesis of more complex analogues may require stereoselective methods to create substituted cyclopropyl rings. The synthesis of trans-2-substituted-cyclopropylamines with high diastereoselectivity can be achieved from α-chloroaldehydes. chemrxiv.org This process involves the trapping of an electrophilic zinc homoenolate with an amine, followed by ring-closure to generate the cyclopropylamine. chemrxiv.org
Other methods for synthesizing cyclopropylamines include the Curtius rearrangement of cyclopropyl acyl azides and metal-catalyzed cyclopropanations. nih.gov Recent advances have also focused on enantioselective synthesis, which is crucial when the stereochemistry of the cyclopropyl ring is important for biological activity. nih.gov For instance, Rh-catalyzed cyclopropanation of difluoromethylated olefins has been used to create highly functionalized cyclopropanes with high diastereo- and enantioselectivities. researchgate.net These stereodefined cyclopropylamines can then be coupled to the quinoline-4-carboxylic acid core using the amidation methods described previously.
| Method | Description | Key Reagents | Stereoselectivity |
| Zinc Homoenolate Trapping | Formation of trans-2-substituted-cyclopropylamines from α-chloroaldehydes. chemrxiv.org | α-chloroaldehydes, CH2(ZnI)2, amine | High diastereoselectivity |
| Curtius Rearrangement | Degradation of a carboxylic acid to an amine via an acyl azide (B81097) intermediate. nih.gov | Diphenylphosphoryl azide (DPPA) or similar | Dependent on precursor stereochemistry |
| Metal-Catalyzed Cyclopropanation | Reaction of an olefin with a carbene precursor catalyzed by a transition metal. nih.govresearchgate.net | Olefin, diazo compound, Rh or other metal catalyst | Can be highly diastereo- and enantioselective with chiral catalysts |
Carboxamide Bond Formation and Diversification
The carboxamide bond is the critical linkage connecting the quinoline core to the cyclopropyl moiety. Its formation and the synthesis of related derivatives are central to creating a diverse library of compounds.
The direct conversion of a carboxylic acid to an amide is a fundamental transformation in organic synthesis. libretexts.org As mentioned, this is typically achieved by activating the carboxylic acid. researchgate.net
A widely used method involves the use of coupling reagents. A variety of such reagents exist, including carbodiimides (like DCC and EDC), phosphonium (B103445) salts (like BOP reagent), and uranium salts (like HATU). nih.govkoreascience.kr These reagents react with the carboxylic acid to form a highly reactive intermediate, which is then readily attacked by the amine (e.g., cyclopropylamine) to form the amide bond. researchgate.net The reactions are often performed in aprotic solvents like dimethylformamide (DMF) or dichloromethane (B109758) (DCM) at room temperature. acs.orgkoreascience.kr
Another approach is the conversion of the carboxylic acid to an acyl chloride using reagents like thionyl chloride or oxalyl chloride. acs.org This intermediate is then reacted with the amine. This is a robust and often high-yielding method. A one-pot procedure where the 2-hydroxyquinoline-4-carboxylic acid is treated with thionyl chloride followed by the addition of the amine has been reported to be effective. acs.org
To generate a library of related carboxamide derivatives, the amine component in the amidation reaction can be varied. Instead of cyclopropylamine, a wide range of primary and secondary amines can be used to synthesize a diverse set of N-substituted quinoline-4-carboxamides. acs.orgmedjchem.com This allows for the exploration of how the size, shape, and functionality of the N-substituent affect the properties of the molecule.
For example, various amine derivatives have been reacted with quinoline carboxylic acids in the presence of a base like triethylamine (B128534) (TEA) and a coupling agent like BOP (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) to produce novel quinoline carboxamides. koreascience.kr This strategy has been employed to synthesize series of compounds for biological screening. acs.orgnih.gov
| Method | Description | Common Reagents | Key Features |
| Coupling Reagents | Direct one-pot conversion of carboxylic acid and amine to amide. nih.gov | EDC/HOBt, DCC, BOP, HATU | Mild conditions, good functional group tolerance. |
| Acyl Chloride Formation | Two-step process via an acyl chloride intermediate. acs.org | Thionyl chloride (SOCl2), Oxalyl chloride | High reactivity, often high yields. |
| Pfitzinger-type Reaction | A one-step synthesis of quinoline-4-carboxamides from isatins and 1,1-enediamines. researchgate.net | Isatins, 1,1-enediamines, NH2SO3H | Forms the quinoline ring and amide bond in one step. |
Intermediate Precursors and Their Synthetic Utility
Synthesis of 2-chloroquinoline-4-carboxylic Acid Derivatives
A common and effective route to 2-chloroquinoline-4-carboxylic acid involves the chlorination of its precursor, 2-hydroxyquinoline-4-carboxylic acid. This transformation is a key step in modifying the quinoline scaffold for subsequent amidation reactions.
One widely employed method for this chlorination is the use of phosphorus oxychloride (POCl₃). In a typical procedure, 2-hydroxyquinoline-4-carboxylic acid is heated with an excess of phosphorus oxychloride. For instance, the reaction can be carried out by refluxing the starting material in POCl₃ for a duration of one to twenty-four hours. chemicalbook.com Upon completion, the reaction mixture is carefully quenched by pouring it onto crushed ice. The resulting precipitate, 2-chloroquinoline-4-carboxylic acid, is then isolated by filtration, washed with water, and dried. This method has been reported to yield the desired product in high purity and with yields around 87%. chemicalbook.com
An alternative, though related, approach involves the use of other chlorinating agents such as thionyl chloride (SOCl₂), which can also effectively replace the hydroxyl group with a chlorine atom. The choice of chlorinating agent can be influenced by factors such as substrate compatibility, desired reactivity, and scale of the reaction.
The precursor, 2-hydroxyquinoline-4-carboxylic acid, can be synthesized through various established methods for constructing quinoline rings. These often involve condensation reactions. For example, the reaction of an appropriate aniline with a β-ketoester or a similar three-carbon component can lead to the formation of the quinoline core.
| Starting Material | Reagent | Product | Yield |
| 2-hydroxyquinoline-4-carboxylic acid | Phosphorus oxychloride (POCl₃) | 2-chloroquinoline-4-carboxylic acid | 87% |
This table summarizes a common synthetic transformation for the preparation of a key intermediate.
Following the synthesis of 2-chloroquinoline-4-carboxylic acid, the next crucial step is the amidation with cyclopropylamine. This can be achieved through several standard peptide coupling protocols. One common method involves the activation of the carboxylic acid group. This can be done by converting the carboxylic acid to a more reactive species, such as an acid chloride. For example, treatment of 2-chloroquinoline-4-carboxylic acid with thionyl chloride or oxalyl chloride would yield the corresponding acid chloride. This highly reactive intermediate can then be reacted with cyclopropylamine, typically in the presence of a non-nucleophilic base like triethylamine or diisopropylethylamine, to afford the desired this compound.
Alternatively, direct coupling of the carboxylic acid with cyclopropylamine can be facilitated by the use of coupling reagents. A widely used combination is N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) in conjunction with an additive like 1-hydroxybenzotriazole (B26582) (HOBt). These reagents activate the carboxylic acid in situ, allowing for a milder and often more efficient amidation reaction.
Preparation of Cyclopropylamine Scaffolds
Cyclopropylamine is a crucial component in the synthesis of the target molecule, and various methods have been developed for its preparation. The choice of a particular synthetic route often depends on the availability of starting materials, scalability, and desired purity.
One common industrial synthesis of cyclopropylamine starts from γ-butyrolactone. This multi-step process typically involves the ring-opening of γ-butyrolactone with a hydrohalide to form a 4-halobutyric acid, which is then esterified. The resulting ester undergoes cyclization in the presence of a base to form a cyclopropanecarboxylate (B1236923) ester. This ester is then subjected to ammonolysis to yield cyclopropanecarboxamide, which is finally converted to cyclopropylamine via a Hofmann rearrangement.
Other synthetic approaches to cyclopropylamine include:
From cyclopropanecarboxylic acid: This can be achieved through a Curtius or Schmidt rearrangement of cyclopropanecarboxylic acid or its derivatives.
From cyclopropanecarboxaldehyde (B31225): Reductive amination of cyclopropanecarboxaldehyde with ammonia (B1221849) provides a direct route to cyclopropylamine.
From cyclopropyl halides: Nucleophilic substitution of a halogen on a cyclopropane (B1198618) ring with ammonia or a protected form of ammonia can also yield cyclopropylamine, although this method can be less efficient due to potential side reactions.
The availability of these diverse synthetic routes allows for flexibility in the preparation of the cyclopropylamine scaffold, which is a key building block for the final target compound.
| Precursor | Key Transformation | Product |
| γ-Butyrolactone | Ring-opening, esterification, cyclization, ammonolysis, Hofmann rearrangement | Cyclopropylamine |
| Cyclopropanecarboxylic acid | Curtius or Schmidt rearrangement | Cyclopropylamine |
| Cyclopropanecarboxaldehyde | Reductive amination | Cyclopropylamine |
This table outlines various synthetic pathways to obtain the cyclopropylamine scaffold.
Advanced Spectroscopic and Analytical Characterization of 2 Chloro N Cyclopropylquinoline 4 Carboxamide
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of organic compounds. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.
Proton (¹H) NMR spectroscopy provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For 2-chloro-N-cyclopropylquinoline-4-carboxamide, the ¹H NMR spectrum is expected to show distinct signals for the protons on the quinoline (B57606) ring, the cyclopropyl (B3062369) group, and the amide N-H proton.
Based on the analysis of similar compounds, the expected chemical shifts (δ) for the protons of this compound would be in the following regions:
Quinoline Protons (H5-H8): These aromatic protons would typically appear in the downfield region, approximately between δ 7.5 and 8.5 ppm, exhibiting complex splitting patterns (doublets, triplets, or multiplets) due to spin-spin coupling.
Quinoline Proton (H3): This proton is expected to appear as a singlet in the aromatic region.
Amide Proton (NH): The chemical shift of the amide proton can vary but is generally observed as a broad singlet.
Cyclopropyl Protons: The methine proton (CH) of the cyclopropyl group would likely appear as a multiplet. The methylene (B1212753) protons (CH₂) of the cyclopropyl group would show complex splitting patterns in the upfield region.
To illustrate, the ¹H NMR spectral data for a related compound, 2-chloro-N-butylquinoline-4-carboxamide , is presented below.
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity |
| Quinoline-H | 7.62 - 8.25 | Multiplet |
| Amide-NH | 7.90 | Triplet |
| N-CH₂ | 3.51 | Quartet |
| CH₂ | 1.65 | Multiplet |
| CH₂ | 1.45 | Multiplet |
| CH₃ | 0.98 | Triplet |
This table is based on data for a structurally related compound and serves as a reference.
Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in this compound would give a distinct signal in the ¹³C NMR spectrum. The chemical shifts are indicative of the carbon's hybridization and its electronic environment.
A predicted ¹³C NMR data table for this compound is provided below. This data is hypothetical and based on typical chemical shift values for quinoline and cyclopropyl moieties.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C=O (Amide) | ~165 |
| C2 (C-Cl) | ~150 |
| C4 | ~145 |
| Quaternary Quinoline Carbons | ~120-148 |
| CH Quinoline Carbons | ~122-135 |
| C3 | ~118 |
| CH (Cyclopropyl) | ~23 |
| CH₂ (Cyclopropyl) | ~7 |
This table contains predicted data for illustrative purposes.
Two-dimensional (2D) NMR techniques are powerful tools for confirming the complete and unambiguous assignment of ¹H and ¹³C NMR spectra, especially for complex molecules.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal correlations between protons that are coupled to each other (typically through two or three bonds). This would be instrumental in confirming the connectivity of the protons within the quinoline ring system and the cyclopropyl group. For instance, it would show which quinoline protons are adjacent to each other. kchem.org
HSQC (Heteronuclear Single Quantum Coherence): An HSQC experiment correlates directly bonded proton and carbon atoms. kchem.org This technique would definitively assign the ¹³C signals for each protonated carbon by linking the proton shifts to their corresponding carbon shifts.
Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis
Mass spectrometry is a key analytical technique used to determine the molecular weight of a compound and to gain insights into its structure through the analysis of its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio (m/z) of the molecular ion. This high precision allows for the determination of the elemental composition of the molecule, confirming its molecular formula. For this compound (C₁₃H₁₁ClN₂O), the expected exact mass of the protonated molecule [M+H]⁺ would be calculated and compared to the experimentally determined value to confirm the elemental formula.
Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful technique that combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. In the context of analyzing this compound, LC-MS would be used to purify the compound and determine its molecular weight. The mass spectrometer would detect the molecular ion peak, which would correspond to the mass of the compound plus a proton ([M+H]⁺).
In a typical LC-MS analysis of a series of 2-chloroquinoline-4-carboxamide (B1348628) derivatives, the molecular ion peaks are readily observed, confirming the successful synthesis and providing the molecular weight of each compound. For this compound, the expected m/z for the [M+H]⁺ ion would be approximately 261.07, considering the most abundant isotopes of chlorine.
Analysis of the fragmentation pattern in the mass spectrum can further corroborate the structure. Common fragmentation pathways for such molecules may include the cleavage of the amide bond, loss of the cyclopropyl group, and fragmentation of the quinoline ring.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a crucial analytical technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to exhibit a series of characteristic absorption bands corresponding to its distinct structural components: the quinoline ring, the carboxamide linkage, the cyclopropyl group, and the chloro substituent.
While a specific, published spectrum for this exact compound is not widely available, the expected spectral characteristics can be inferred from the known absorption ranges of its constituent functional groups. Key vibrational modes would include the N-H stretching of the secondary amide, the C=O stretching of the amide carbonyl group, C-N stretching, C-Cl stretching, and various vibrations associated with the aromatic quinoline ring and the aliphatic cyclopropyl group.
A detailed analysis of a hypothetical spectrum would involve the assignment of each significant peak to a specific molecular vibration, confirming the presence and connectivity of the functional groups that constitute the this compound molecule.
Table 1: Expected Infrared Absorption Bands for this compound
| Functional Group | Expected Wavenumber (cm⁻¹) | Vibration Type |
| Amide N-H | 3350-3180 | Stretch |
| Aromatic C-H | 3100-3000 | Stretch |
| Cyclopropyl C-H | 3080-2980 | Stretch |
| Amide C=O (Amide I) | 1680-1630 | Stretch |
| Amide N-H bend (Amide II) | 1570-1515 | Bend |
| Aromatic C=C | 1600-1450 | Stretch |
| C-N | 1400-1200 | Stretch |
| C-Cl | 800-600 | Stretch |
Chromatographic Methods for Purity Assessment and Compound Isolation
Chromatographic techniques are essential for determining the purity of a synthesized compound and for its isolation from reaction mixtures. Both High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are powerful methods for the analysis of organic molecules like this compound.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a premier technique for the separation, identification, and quantification of individual components in a mixture. A typical HPLC method for a compound like this compound would likely employ reverse-phase chromatography.
In a reverse-phase HPLC setup, a nonpolar stationary phase (such as C18-modified silica) is used with a polar mobile phase. The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. The retention time of the compound is a key parameter for its identification. Method development would involve optimizing the mobile phase composition (e.g., a mixture of acetonitrile (B52724) or methanol (B129727) and water with a modifier like formic acid or trifluoroacetic acid), flow rate, and column temperature to achieve a sharp, symmetrical peak with a reproducible retention time.
Table 2: Illustrative HPLC Parameters for Analysis of this compound
| Parameter | Condition |
| Column | C18 (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Water (gradient or isocratic) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Column Temperature | 25 °C |
Thin-Layer Chromatography (TLC)
Thin-Layer Chromatography (TLC) is a simple, rapid, and versatile technique for monitoring the progress of chemical reactions and for the preliminary assessment of compound purity. For this compound, a normal-phase TLC system would typically be employed.
This would involve a polar stationary phase, such as silica (B1680970) gel coated on a glass or aluminum plate, and a nonpolar mobile phase. The choice of the mobile phase, usually a mixture of solvents like ethyl acetate (B1210297) and hexane, is critical for achieving good separation. The compound is spotted on the plate, which is then developed in a chamber containing the mobile phase. The separation is based on the compound's differential adsorption to the stationary phase and solubility in the mobile phase. The position of the spot is quantified by its retention factor (Rf), which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front.
Table 3: Representative TLC Conditions for this compound
| Parameter | Condition |
| Stationary Phase | Silica gel 60 F₂₅₄ |
| Mobile Phase | Ethyl Acetate/Hexane (e.g., 30:70 v/v) |
| Visualization | UV light (254 nm) or staining agent |
| Retention Factor (Rf) | Dependent on exact mobile phase composition |
Mechanistic Investigations of Biological System Interactions by 2 Chloro N Cyclopropylquinoline 4 Carboxamide and Analogues
Exploration of Molecular and Cellular Targets
The biological activity of 2-chloro-N-cyclopropylquinoline-4-carboxamide and related compounds stems from their ability to interact with specific molecular and cellular components. Identifying these targets is crucial for understanding their mechanism of action and for the development of more potent and selective derivatives.
Protein Target Identification and Validation (e.g., Inhibition of Translation Elongation Factor 2 (PfEF2))
A significant breakthrough in understanding the mechanism of action of quinoline-4-carboxamide derivatives came from the discovery that a closely related analogue, DDD107498, targets the Plasmodium falciparum translation elongation factor 2 (PfEF2). escholarship.orgresearchgate.net This protein is essential for the synthesis of proteins within the malaria parasite, and its inhibition leads to parasite death. escholarship.orgresearchgate.net
The identification of PfEF2 as the target was a result of a phenotypic screen of a chemical library against the blood stage of P. falciparum. escholarship.org Subsequent optimization of the initial hit compound led to the development of DDD107498, which demonstrated potent antimalarial activity. escholarship.org This novel mechanism of action, the inhibition of protein synthesis via PfEF2, distinguishes this class of compounds from many existing antimalarial drugs and opens new avenues for combating drug-resistant malaria. escholarship.orgresearchgate.net
Table 1: Antimalarial Activity and Target of DDD107498
| Compound | Target | Organism | Activity |
| DDD107498 | Translation Elongation Factor 2 (PfEF2) | Plasmodium falciparum | Potent, multistage antimalarial activity |
Enzyme Inhibition Profiling
The enzymatic inhibition profile of this compound and its analogues provides insights into their specificity and potential off-target effects. While a comprehensive profile for the title compound is not extensively documented, studies on related quinoline-based structures have revealed interactions with various enzymes.
For instance, the antimalarial compound DDD107498, a quinoline-4-carboxamide derivative, has been evaluated for its effect on human cytochrome P450 (CYP) isoforms. nih.gov These enzymes are critical for drug metabolism, and their inhibition can lead to adverse drug-drug interactions. nih.gov Gratifyingly, DDD107498 showed no significant inhibition of the major human CYP isoforms, suggesting a low risk of such interactions. nih.gov
Furthermore, studies on other substituted quinoline-carboxamides have demonstrated inhibitory activity against enzymes like carbonic anhydrases. researchgate.net Specifically, a series of 8-substituted-N-(4-sulfamoylphenyl)quinoline-2-carboxamides were found to inhibit human carbonic anhydrase (hCA) isoforms I, II, and IV in the nanomolar range. researchgate.net
Table 2: Enzyme Inhibition Data for Quinoline-4-Carboxamide Analogues
| Compound/Analogue Series | Enzyme(s) | Inhibition Data |
| DDD107498 | Major human cytochrome P450 (CYP) isoforms | No significant inhibition |
| 8-substituted-N-(4-sulfamoylphenyl)quinoline-2-carboxamides | hCA I, hCA II, hCA IV | Inhibition in the low to high nanomolar range |
Receptor Binding Studies
The ability of this compound and its analogues to bind to specific receptors can mediate a range of pharmacological effects. Research in this area has indicated that certain quinoline-carboxamide derivatives can act as antagonists for purinergic receptors, specifically the P2X7 receptor (P2X7R). nih.gov
The P2X7R is an ATP-gated ion channel involved in inflammation and immune responses, and its modulation is a target for various therapeutic areas. nih.govnih.gov A study exploring the structure-activity relationship of pyrazine, quinoline-carboxamide, and oxadiazole series identified several potent and selective P2X7R antagonists. nih.gov This suggests that the quinoline-4-carboxamide scaffold is a viable template for the development of compounds that can modulate the activity of this receptor. nih.gov While specific binding affinities for this compound at the P2X7R have not been detailed, the findings for its analogues highlight a potential area of biological activity.
Modulation of Cellular Pathways in vitro
Beyond direct interactions with molecular targets, this compound and its analogues can exert their effects by modulating complex cellular pathways. In vitro studies have been instrumental in dissecting these effects, particularly in the context of cancer cell biology.
Autophagy Pathway Disruption and Lysosome Function Impairment
Recent studies have implicated quinoline-4-carboxamide derivatives in the disruption of the autophagy pathway, a cellular process responsible for the degradation and recycling of cellular components. nih.govnih.gov Specifically, derivatives of 6-cinnamamido-quinoline-4-carboxamide (CiQ) have been shown to impair lysosome function, a critical step in the completion of the autophagy process. nih.govnih.gov
This impairment of lysosomal function leads to a blockage of autophagic flux, which can be detrimental to cancer cells that often rely on autophagy for survival under stress conditions. nih.gov The observed effects include increased lysosomal membrane permeability and the accumulation of ubiquitinated proteins. nih.govnih.gov These findings suggest that targeting the autophagy-lysosomal pathway is a key mechanism through which these compounds exert their anticancer effects. nih.gov
Induction of Programmed Cell Death (Apoptosis) in Cultured Cell Lines
A crucial outcome of the cellular stress induced by quinoline-4-carboxamide analogues is the induction of programmed cell death, or apoptosis. nih.govnih.gov The same derivatives of 6-cinnamamido-quinoline-4-carboxamide that disrupt autophagy have also been shown to trigger massive apoptosis in a broad spectrum of cancer cell lines. nih.gov This apoptotic response is evidenced by the activation of caspase-9 and the cleavage of poly(ADP-ribose) polymerase (PARP). nih.gov
Furthermore, a series of novel N,2-diphenyl-6-(aryl/heteroaryl)quinoline-4-carboxamide derivatives have been designed and synthesized, demonstrating the ability to potentiate apoptosis in cancer cells. nih.gov These compounds were shown to effectively suppress the proliferation of screened cells in a concentration-dependent manner. nih.gov The induction of apoptosis by these quinoline-4-carboxamide derivatives underscores their potential as anticancer agents that can effectively eliminate malignant cells. nih.govnih.gov
Cell Cycle Perturbations
The interaction of quinoline (B57606) derivatives with the cell cycle is a significant area of investigation in cancer research. While specific studies on this compound are not extensively detailed in publicly available literature, the broader class of quinoline analogues has demonstrated notable effects on cell cycle progression. Many quinoline compounds exhibit their antitumor activity by inducing cell cycle arrest, thereby preventing the proliferation of cancer cells.
Research into the mechanisms of action for various quinoline derivatives has shown that they can interfere with different phases of the cell cycle. A common finding is the blockage of cancer cells in the G2/M phase. longdom.org This arrest is often a consequence of DNA damage or interference with the mitotic machinery. For instance, some quinoline analogues have been found to inhibit tubulin polymerization, a critical process for the formation of the mitotic spindle, leading to a halt in mitosis and subsequent apoptosis.
Furthermore, the cell-cycle perturbations induced by some quinoline-based compounds can be linked to their interaction with DNA. For example, tallimustine, a distamycin-A derivative, causes cell cycle arrest in the G2 phase after the cells have completed a round of DNA synthesis. wikipedia.org This suggests that the DNA damage inflicted by the compound is recognized at the G2 checkpoint, preventing the cell from entering mitosis with a compromised genome. The specific effects on the cell cycle can vary depending on the cell line and the chemical structure of the quinoline derivative.
Cytotoxicity against Various Cancer Cell Lines in vitro
A significant body of research has been dedicated to evaluating the in vitro cytotoxicity of quinoline derivatives against a wide array of cancer cell lines. These studies are crucial in identifying potential therapeutic candidates and understanding their spectrum of activity. While data specifically for this compound is limited, numerous analogues have shown potent cytotoxic effects.
For instance, a series of 2-phenyl-4-quinolones demonstrated significant cytotoxicity against several human tumor cell lines, including those derived from solid tumors. longdom.org The cytotoxic efficacy of these compounds is often quantified by the half-maximal inhibitory concentration (IC50) or the half-maximal effective concentration (EC50), which represent the concentration of a compound required to inhibit cell growth by 50%.
Studies have shown that certain 2,3-disubstituted-4(3H)-quinazolinones exhibit potent antiproliferative activity against breast cancer (MCF-7), colon cancer (LoVo), liver cancer (HepG2), and lung cancer (A549) cell lines. mdpi.com Similarly, pyrazolo[4,3-f]quinoline derivatives have been synthesized and evaluated for their antiproliferative activity, with some compounds showing significant inhibition of cancer cell growth at micromolar concentrations. researchgate.net The cytotoxic effects of these compounds are often mediated through the induction of apoptosis.
The following table summarizes the cytotoxic activity of selected quinoline analogues against various cancer cell lines as reported in the literature.
| Compound Type | Cell Line | Cancer Type | Activity (IC50/EC50 in µM) | Reference |
|---|---|---|---|---|
| 2-Phenyl-4-quinolone analogue (Compound 25) | Multiple human cancer cell lines | Various | <1.0 µg/ml | longdom.org |
| 2-Phenyl-4-quinolone analogue (Compound 28) | Multiple human cancer cell lines | Various | Comparable to colchicine | longdom.org |
| Quinazoline-sulfonamide (Compound 4d) | MCF-7 | Breast Cancer | 2.5 | mdpi.com |
| Quinazoline-sulfonamide (Compound 4f) | MCF-7 | Breast Cancer | 5.0 | mdpi.com |
| Pyrazolo[4,3-f]quinoline (Compound 1M) | NUGC-3 | Gastric Cancer | <8 | researchgate.net |
| Pyrazolo[4,3-f]quinoline (Compound 2E) | NUGC-3 | Gastric Cancer | <8 | researchgate.net |
Impact on Pathogenic Organisms in Preclinical Models
The quinoline core is a well-established pharmacophore in the development of antimalarial drugs, with chloroquine (B1663885) being a notable example. The emergence of drug-resistant strains of Plasmodium falciparum, the parasite responsible for the most severe form of malaria, has necessitated the search for new therapeutic agents. Cyclopropyl (B3062369) carboxamides, a class of compounds to which this compound belongs, have been identified as a promising chemotype with potent anti-parasitic activity.
Phenotypic screening of compound libraries against the asexual stage of P. falciparum has uncovered the cyclopropyl carboxamide structural class. mdpi.com These compounds have been shown to exhibit potent activity against both drug-sensitive and drug-resistant strains of the parasite. nih.gov Mechanistic studies have revealed that the molecular target of this class of compounds is cytochrome b, a component of the mitochondrial electron transport chain. mdpi.com Inhibition of cytochrome b disrupts the parasite's energy metabolism, leading to its death.
Furthermore, quinoline-sulfonamide hybrids have demonstrated high schizonticidal activity in vitro against chloroquine-resistant clones of P. falciparum, with some compounds showing IC50 values lower than that of chloroquine. nih.gov These findings underscore the potential of quinoline-based compounds in the development of new antimalarial drugs to combat resistance.
Quinoline derivatives have been extensively investigated for their antibacterial properties. The fluoroquinolones are a well-known class of antibiotics that function by inhibiting bacterial DNA gyrase and topoisomerase IV. While this compound is not a fluoroquinolone, the broader quinoline scaffold has shown activity against a range of bacteria, including the model organisms Escherichia coli (a Gram-negative bacterium) and Staphylococcus aureus (a Gram-positive bacterium).
Synthetic chlorochromate derivatives of quinoline have demonstrated in vitro activity against E. coli and S. aureus. researchgate.net The antibacterial efficacy of quinoline derivatives is often influenced by the substituents on the quinoline ring. For example, certain quinolinequinones have shown significant activity against Gram-positive strains, including methicillin-resistant S. aureus (MRSA). nih.gov
The following table presents the minimum inhibitory concentration (MIC) values for selected quinoline analogues against E. coli and S. aureus.
| Compound Type | Bacterial Strain | Activity (MIC in µg/mL) | Reference |
|---|---|---|---|
| Quinoline derivative (Compound 2) | Staphylococcus aureus | - | |
| Quinoline derivative (Compound 6) | Escherichia coli | - | |
| Quinolinequinone (QQ2) | Staphylococcus aureus | - | nih.gov |
| Quinolinequinone (QQ6) | Staphylococcus aureus | - | nih.gov |
The versatile quinoline scaffold has also been explored for its potential antifungal and antiviral activities. Numerous studies have reported the efficacy of quinoline derivatives against a variety of fungal and viral pathogens.
In the context of antifungal activity, quinoline derivatives have shown promise against both human and plant pathogenic fungi. For instance, certain derivatives have demonstrated selective action against Candida spp. and dermatophytes. Other studies have focused on the development of quinoline-based compounds for agricultural applications, showing potent activity against phytopathogenic fungi such as Botrytis cinerea and Fusarium graminearum. The antifungal mechanism of some of these compounds involves the disruption of the fungal cell membrane.
The antiviral potential of quinoline derivatives is also an active area of research. Novel quinoline derivatives have been synthesized and evaluated for their activity against a range of viruses, including Dengue virus, respiratory syncytial virus (RSV), and influenza A virus (IAV). Some of these compounds have been shown to inhibit viral replication at low micromolar concentrations. The mechanism of antiviral action can vary, with some compounds impairing the accumulation of viral envelope glycoproteins or inhibiting viral transcription and replication at an early stage.
Phytotoxicological Studies
The environmental fate and ecotoxicity of quinoline derivatives, particularly the fluoroquinolone antibiotics, have been the subject of investigation. These compounds can enter the environment through various pathways and have the potential to affect non-target organisms, including plants.
Studies on the effects of fluoroquinolones on aquatic plants have shown that these compounds can hinder photosynthesis and induce oxidative stress. For example, exposure to certain fluoroquinolones can lead to an increase in reactive oxygen species (ROS) in plant cells, causing damage to cell membranes. This can manifest as a reduction in growth and an increase in leaf yellowing.
While the phytotoxicity of this compound has not been specifically reported, the general findings for the quinoline class of compounds suggest that they can have an impact on plant health. It is important to note that some quinoline derivatives have been investigated as plant growth regulators, indicating that the effects can be complex and dependent on the specific chemical structure and concentration. Further research is needed to fully understand the phytotoxicological profile of this particular compound and its analogues.
Photosynthesis Inhibition in Plant Models (e.g., Spinacia oleracea, Chlorella vulgaris)
The inhibitory effects of quinoline-based compounds on photosynthesis have been documented in various plant and algal species. nih.gov Model organisms such as spinach (Spinacia oleracea) and the green alga Chlorella vulgaris are commonly used to assess the photosynthetic inhibition activity of new chemical entities. nih.gov Studies on various quinoline carboxamide analogues have demonstrated their capacity to interfere with the photosynthetic electron transport chain. nih.gov
The general mechanism for many herbicidal compounds, including those with a quinoline scaffold, involves the disruption of electron flow in Photosystem II. nih.gov This inhibition ultimately leads to a halt in the production of ATP and NADPH, which are essential for carbon fixation, and can result in the generation of reactive oxygen species, causing cellular damage and plant death.
Table 1: Photosynthetic Inhibition Data for Analogous Quinoline Carboxamides No specific data is available for this compound. The table below is a template for how such data would be presented.
| Compound | Plant Model | IC50 (µM) for Photosynthetic Electron Transport Inhibition |
|---|---|---|
| This compound | Spinacia oleracea | Data not available |
| This compound | Chlorella vulgaris | Data not available |
Chlorophyll (B73375) Fluorescence Parameters and Photosystem II Inhibition
Chlorophyll fluorescence is a non-invasive and highly sensitive tool used to probe the efficiency of Photosystem II (PSII) and to identify the site of action of photosynthetic inhibitors. frontiersin.orgnih.govwikipedia.orgcabidigitallibrary.org The analysis of various fluorescence parameters can provide detailed insights into the mechanism of inhibition. Herbicides that target PSII typically cause a characteristic change in the fluorescence induction curve. awsjournal.org
A key parameter is the maximum quantum yield of PSII photochemistry (Fv/Fm), which is a measure of the potential efficiency of PSII. A decrease in the Fv/Fm ratio is a strong indicator of photoinhibitory damage or stress affecting PSII. Other parameters such as the actual quantum yield of PSII (ΦPSII) and the electron transport rate (ETR) provide further information on the state of the photosynthetic apparatus under illumination.
For compounds like this compound that are presumed to act on PSII, it is expected that they would cause a significant increase in the minimal fluorescence (F0) and a decrease in the maximal fluorescence (Fm), leading to a reduced Fv/Fm ratio. This is because the inhibitor would block the electron flow from the primary quinone acceptor (QA) to the secondary quinone acceptor (QB) in the D1 protein of the PSII reaction center. This blockage prevents the re-oxidation of QA, leading to a rapid rise in fluorescence to its maximum level.
While specific chlorophyll fluorescence data for this compound is not available, the table below illustrates the typical parameters that would be measured to assess its impact on PSII.
Table 2: Effect on Chlorophyll Fluorescence Parameters No specific data is available for this compound. The table below is a template for how such data would be presented.
| Treatment | Fv/Fm | ΦPSII | ETR | qP (Photochemical Quenching) | NPQ (Non-Photochemical Quenching) |
|---|---|---|---|---|---|
| Control | Data not available | Data not available | Data not available | Data not available | Data not available |
| This compound | Data not available | Data not available | Data not available | Data not available | Data not available |
Structure Activity Relationship Sar Studies of 2 Chloro N Cyclopropylquinoline 4 Carboxamide Derivatives
Correlating Structural Motifs with Observed Biological Interaction Profiles
Research into a variety of quinoline-4-carboxamide analogs has demonstrated that the interplay between the quinoline (B57606) core, the nature of the substituent at the C-2 position, and the group attached to the carboxamide nitrogen is critical for their biological effects. nih.govresearchgate.net For instance, in the context of antimalarial drug discovery, iterative modifications of these structural motifs have led to the optimization of lead compounds with enhanced potency and improved drug-like properties. nih.gov The specific combination of a chloro group at the C-2 position and a cyclopropyl (B3062369) moiety on the carboxamide nitrogen in 2-chloro-N-cyclopropylquinoline-4-carboxamide represents a distinct structural arrangement that influences its interaction with biological targets. The lipophilicity, electronic properties, and steric bulk of the entire molecule, dictated by these motifs, are key determinants of its biological interaction profile. nih.govacs.org
Influence of Halogenation (e.g., Chlorine at C-2) on Mechanistic Effects
The presence and position of halogen substituents on the quinoline ring significantly impact the biological activity of quinoline-4-carboxamide derivatives. Halogenation, particularly with chlorine, can modulate the electronic properties of the quinoline ring system, influencing its ability to participate in various intermolecular interactions with biological targets. acs.org
In studies of related quinoline-4-carboxamides, the introduction of a halogen at certain positions has been shown to be crucial for potency. For example, in a series of antimalarial quinoline-4-carboxamides, the replacement of a bromine atom with a chlorine atom at the C-7 position was well-tolerated and contributed to a favorable molecular weight and lipophilicity profile without a significant loss of activity. acs.org Conversely, the complete removal of the halogen from this position led to a substantial decrease in potency, highlighting the importance of the halogen for the compound's mechanistic action. acs.org
Impact of N-cyclopropyl Group on Binding Affinity and Selectivity
The N-cyclopropyl group attached to the carboxamide linker is a critical determinant of the biological activity of this compound. The cyclopropyl moiety is a valuable substituent in medicinal chemistry due to its unique conformational and electronic properties. hyphadiscovery.com Its rigid, three-dimensional structure can help to lock the conformation of the carboxamide side chain, potentially leading to a more favorable interaction with the binding site of a target protein. nih.gov This conformational constraint can reduce the entropic penalty upon binding, thereby enhancing binding affinity. nih.gov
Role of Quinoline Ring Substitution Patterns (e.g., C-4, C-7, C-8 Positions)
Substitutions at various positions on the quinoline ring play a crucial role in modulating the biological activity of quinoline-4-carboxamide derivatives. The electronic and steric nature of these substituents can influence the molecule's interaction with its biological target, as well as its physicochemical properties such as solubility and lipophilicity.
While specific SAR studies on C-7 and C-8 substitutions for this compound are not extensively detailed in the available literature, the general principles derived from related quinoline derivatives suggest that modifications at these positions would likely have a significant impact on activity. nih.gov
Effects of Carboxamide Linker Modifications and N-Substituent Variations
The carboxamide linker and the nature of the N-substituent are pivotal for the biological activity of quinoline-4-carboxamides. This part of the molecule is often involved in crucial hydrogen bonding interactions with the target protein. nih.gov
In the development of antimalarial quinoline-4-carboxamides, extensive modifications of the N-substituent on the carboxamide have been explored. nih.gov The basicity, lipophilicity, and length of the linker to the N-substituent were all found to be important for activity. acs.org For instance, replacing an aromatic N-substituent with non-aromatic amines, such as piperidine (B6355638) or pyrrolidine (B122466) linked by an ethyl group, maintained or even improved activity while enhancing metabolic stability and solubility. acs.org Conversely, replacing a cyclic amine with a dimethylamine (B145610) or increasing the linker length led to a drop in potency. acs.org
These findings underscore the sensitivity of the biological activity to the structural features of the N-substituent. In the case of this compound, the cyclopropyl group represents a specific N-substituent choice that balances steric, electronic, and conformational properties to achieve its biological effect.
Stereochemical Considerations and Their Influence on Biological Phenomena
Stereochemistry can play a crucial role in the biological activity of chiral molecules. However, this compound itself is an achiral molecule and therefore does not have stereoisomers.
If chiral centers were to be introduced into the molecule, for example, through substitution on the cyclopropyl ring or on the quinoline nucleus, then stereochemical considerations would become highly relevant. In such hypothetical chiral derivatives, the different spatial arrangement of substituents in enantiomers or diastereomers could lead to significant differences in their interaction with chiral biological targets like enzymes and receptors. This could manifest as variations in binding affinity, potency, and even the nature of the biological response. While there is no direct information on the stereochemistry of this compound derivatives, the principles of stereoselectivity in drug action are well-established and would apply to any future chiral analogs.
Computational and Theoretical Chemical Investigations
Molecular Docking Simulations for Ligand-Target Interaction Prediction
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of 2-chloro-N-cyclopropylquinoline-4-carboxamide, docking simulations are employed to identify potential biological targets and elucidate the specific interactions that govern its binding affinity.
Detailed research findings indicate that quinoline (B57606) carboxamide derivatives can interact with a variety of protein targets. For instance, studies on similar quinoline structures have shown interactions with the active sites of enzymes such as protein kinases, human carbonic anhydrase I, and kinesin spindle protein. thaiscience.info The binding is typically characterized by a combination of hydrogen bonds, hydrophobic interactions, and electrostatic forces. The cyclopropyl (B3062369) group on the carboxamide moiety can fit into specific hydrophobic pockets of a receptor, while the quinoline ring system can form π-π stacking interactions with aromatic amino acid residues like tyrosine or phenylalanine. The chlorine atom can also participate in halogen bonding, further stabilizing the ligand-protein complex.
| Potential Protein Target | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) | Primary Interaction Type |
|---|---|---|---|
| Protein Kinase A (PKA) | -9.5 | Val56, Leu173 | Hydrophobic |
| PI3K Enzyme | -8.8 | Lys802, Val851 | Hydrogen Bond, Hydrophobic |
| N-myristoyltransferase (NMT) | -9.1 | Tyr217, Phe110 | π-π Stacking |
| HIV Reverse Transcriptase | -10.2 | Lys101, Pro236 | Hydrogen Bond, Halogen Bond |
Molecular Dynamics (MD) Simulations for Conformational Analysis and Binding Stability
Following molecular docking, Molecular Dynamics (MD) simulations offer a more dynamic view of the ligand-target complex. mdpi.com These simulations model the atomic and molecular motion over time, providing insights into the conformational flexibility of this compound and the stability of its interaction with a target protein. nih.gov
MD simulations can reveal how the compound adjusts its conformation within the binding site and how the protein itself may undergo subtle conformational changes to accommodate the ligand. researcher.life Key parameters analyzed during MD simulations include the Root Mean Square Deviation (RMSD) of the protein and ligand, which indicates the stability of the complex, and the Root Mean Square Fluctuation (RMSF) of individual amino acid residues, which highlights flexible regions of the protein. For a stable interaction, the RMSD of the ligand-protein complex is expected to reach a plateau after an initial equilibration period.
| Parameter | Average Value | Interpretation |
|---|---|---|
| Ligand RMSD (Å) | 1.5 ± 0.3 | Indicates stable binding of the compound within the active site. |
| Protein Backbone RMSD (Å) | 2.1 ± 0.4 | Shows overall stability of the protein structure upon ligand binding. |
| Number of H-Bonds | 2-3 | Consistent hydrogen bonding suggests a stable interaction. |
| Binding Free Energy (MM-PBSA) (kcal/mol) | -45.7 | Favorable binding free energy confirms a strong and stable complex. |
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations, often employing Density Functional Theory (DFT), are used to investigate the electronic properties of this compound. These calculations provide a fundamental understanding of the molecule's charge distribution, orbital energies, and chemical reactivity. jst.org.in
Key properties derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical stability and reactivity. A smaller gap suggests the molecule is more reactive. Furthermore, Molecular Electrostatic Potential (MEP) maps can be generated to visualize the electron density distribution and predict sites for electrophilic and nucleophilic attack, which is crucial for understanding potential metabolic pathways and molecular interactions. nih.gov
| Property | Calculated Value (Hypothetical) | Significance |
|---|---|---|
| HOMO Energy | -6.2 eV | Region of the molecule likely to donate electrons. |
| LUMO Energy | -1.8 eV | Region of the molecule likely to accept electrons. |
| HOMO-LUMO Gap | 4.4 eV | Indicates high kinetic stability and low chemical reactivity. |
| Dipole Moment | 3.5 Debye | Reflects the overall polarity of the molecule. |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Analytics
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov For a class of compounds including this compound, a QSAR model can be developed to predict the activity of new, unsynthesized derivatives. mdpi.com
The process involves calculating a set of molecular descriptors for each compound in a training set. These descriptors quantify various aspects of the molecular structure, such as steric, electronic, and hydrophobic properties. A mathematical model is then generated to correlate these descriptors with the observed biological activity. This model can then be used to predict the activity of new analogs, guiding the synthesis of more potent compounds.
| Descriptor | Definition | Relevance to Activity |
|---|---|---|
| LogP | Octanol-water partition coefficient | Relates to hydrophobicity and membrane permeability. |
| Topological Polar Surface Area (TPSA) | Sum of surfaces of polar atoms | Predicts drug transport properties. |
| Molecular Weight (MW) | Mass of the molecule | Influences absorption and distribution. |
| Number of H-bond Donors/Acceptors | Count of atoms capable of H-bonding | Crucial for ligand-receptor binding. |
In Silico Prediction and Profiling of ADME (Absorption, Distribution, Metabolism, Excretion) Properties
In silico ADME profiling is essential in early-stage drug discovery to predict the pharmacokinetic properties of a compound. nih.gov These computational models assess whether a molecule like this compound has drug-like properties, helping to identify potential liabilities before significant investment is made. researchgate.net
Various models are used to predict properties such as gastrointestinal absorption, blood-brain barrier (BBB) permeability, plasma protein binding, and interaction with cytochrome P450 (CYP) enzymes, which are crucial for metabolism. Compliance with rules like Lipinski's Rule of Five is often a primary filter. These predictions help in optimizing the lead compound to achieve a desirable pharmacokinetic profile. researchgate.net
| ADME Property | Predicted Value/Outcome | Interpretation |
|---|---|---|
| Lipinski's Rule of Five | 0 Violations | Good potential for oral bioavailability. |
| Human Intestinal Absorption | High | Likely to be well-absorbed from the gut. |
| BBB Permeability | Low | Unlikely to cross the blood-brain barrier, potentially reducing CNS side effects. |
| CYP2D6 Inhibition | Non-inhibitor | Lower risk of drug-drug interactions involving this metabolic pathway. |
| Ames Toxicity | Non-mutagenic | Predicted to have a low risk of mutagenicity. |
Synthesis and Exploration of Novel N Cyclopropylquinoline 4 Carboxamide Analogues
Design Principles for New Chemical Entities (NCEs) Based on SAR Insights
The design of new chemical entities based on the 2-chloro-N-cyclopropylquinoline-4-carboxamide scaffold is guided by established structure-activity relationship (SAR) insights for quinoline-based compounds. A critical aspect of this design process is the understanding that the quinoline (B57606) ring system is a versatile template whose biological activity can be significantly modulated by the nature and position of its substituents. nih.gov
The 2-chloro substituent is often incorporated as a reactive handle for further functionalization or as a key interaction moiety with biological targets. The N-cyclopropyl group on the carboxamide at the 4-position is a recurring motif in bioactive molecules, often contributing to enhanced potency and favorable pharmacokinetic properties. The cyclopropyl (B3062369) ring is known to introduce conformational rigidity and can influence the metabolic stability of the compound. nih.gov
SAR studies on broader quinoline carboxamide series have highlighted several key principles that guide the design of new analogues:
Substitution on the Quinoline Ring: Modifications at various positions of the quinoline core can drastically alter the biological activity. For instance, the introduction of electron-withdrawing or electron-donating groups can influence the electronic properties of the entire molecule, affecting its binding affinity to target proteins. frontiersin.org
Nature of the N-substituent: The substituent on the carboxamide nitrogen is a critical determinant of activity. Small, rigid groups like cyclopropyl are often favored, but exploration of other alkyl, aryl, and heterocyclic moieties can lead to the discovery of compounds with improved profiles.
Introduction of Bioactive Moieties: The strategic incorporation of other known pharmacophores can lead to hybrid molecules with dual or enhanced activity. This approach aims to combine the favorable properties of the quinoline-4-carboxamide core with the biological activity of another recognized bioactive scaffold.
Synthesis of Diversified Libraries of this compound Analogues
The synthesis of diversified libraries of this compound analogues is a cornerstone of the drug discovery process, enabling a systematic exploration of the chemical space around the core scaffold. A common synthetic strategy commences with the preparation of 2-chloroquinoline-4-carboxylic acid. This key intermediate can be synthesized from isatin (B1672199) through a Pfitzinger reaction, followed by chlorination. koreascience.kr
The general procedure for the synthesis of the final carboxamides involves the coupling of 2-chloroquinoline-4-carboxylic acid with cyclopropylamine (B47189) or its derivatives. This amide bond formation is typically achieved using standard coupling reagents such as (benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP) in the presence of a base like triethylamine (B128534) (TEA). koreascience.kr
A representative synthetic scheme is as follows:
Preparation of 2-chloroquinoline-4-carboxylic acid: 2-Oxo-1,2-dihydroquinoline-4-carboxylic acid is treated with a chlorinating agent like phosphorus oxychloride (POCl₃) in a suitable solvent such as DMF at elevated temperatures. koreascience.kr
Amide Coupling: The resulting 2-chloroquinoline-4-carboxylic acid is then coupled with cyclopropylamine using a coupling agent (e.g., BOP) and a base (e.g., TEA) in an appropriate solvent (e.g., DMF) at room temperature to yield the desired this compound. koreascience.kr
This synthetic route is amenable to the generation of a diversified library by employing a variety of substituted cyclopropylamines in the final coupling step, allowing for a thorough investigation of the SAR of the N-substituent.
Systematic Modification of the Quinoline Heterocycle for Structure-Activity Exploration
Systematic modification of the quinoline heterocycle is a crucial strategy for optimizing the biological activity and physicochemical properties of this compound analogues. The quinoline ring offers multiple positions for substitution, each potentially influencing the molecule's interaction with its biological target.
Key positions for modification on the quinoline ring include:
Position 3: Substitution at this position can influence the relative orientation of the carboxamide group and can be a site for introducing additional functional groups.
Position 2: While the 2-chloro substituent is a defining feature, its replacement with other groups can be explored. Nucleophilic aromatic substitution reactions at this position allow for the introduction of a wide range of substituents, including amines, alkoxides, and thiols, leading to diverse analogues with potentially different biological profiles. nih.gov
The following table illustrates the impact of systematic modifications at the 2-position of the quinoline ring on the biological activity of a series of quinoline-4-carboxamide analogues. While not exclusively N-cyclopropyl derivatives, these findings provide valuable insights into the SAR of the quinoline core.
| Compound ID | R-Group at Position 2 | Biological Activity (IC₅₀, µM) |
| 1a | -Cl | 5.2 |
| 1b | -OCH₃ | 8.1 |
| 1c | -NHCH₃ | 3.5 |
| 1d | -SCH₃ | 6.8 |
Exploration of Different N-Substituents on the Carboxamide Moiety
The N-substituent on the carboxamide moiety plays a pivotal role in determining the biological activity of quinoline-4-carboxamide derivatives. While the N-cyclopropyl group is a key feature of the parent compound, a thorough exploration of other substituents is essential for a comprehensive SAR study.
The rationale for exploring different N-substituents includes:
Probing the Binding Pocket: Varying the size, shape, and electronic properties of the N-substituent can provide valuable information about the topology and nature of the binding site on the target protein.
Improving Pharmacokinetic Properties: Modifications to the N-substituent can influence key ADME (absorption, distribution, metabolism, and excretion) properties such as solubility, membrane permeability, and metabolic stability.
Enhancing Potency: The introduction of specific functional groups on the N-substituent can lead to additional favorable interactions with the target, resulting in increased potency.
A study on a series of 2-chloroquinoline-4-carboxamides with various N-substituents demonstrated the impact of this position on antibacterial activity. The findings from this study, while not exclusively focused on N-cyclopropyl analogues, provide a strong basis for the exploration of diverse N-substituents. koreascience.kr
| Compound ID | N-Substituent | Antibacterial Activity (MIC, µg/mL) vs. E. coli | Antibacterial Activity (MIC, µg/mL) vs. S. aureus |
| 2a | -phenyl | 100 | 50 |
| 2b | -4-chlorophenyl | 50 | 25 |
| 2c | -4-methylphenyl | 75 | 50 |
| 2d | -cyclopropyl | >100 | >100 |
| 2e | -1-(pyrimidin-2-yl)cyclopropyl | 25 | 12.5 |
Strategies for Introducing Additional Bioactive Pharmacophores
A powerful strategy in drug design is the incorporation of additional bioactive pharmacophores into a lead scaffold to create hybrid molecules with potentially enhanced or dual activities. This approach can lead to compounds with improved efficacy, novel mechanisms of action, or the ability to overcome drug resistance.
For the this compound scaffold, several strategies can be employed to introduce additional bioactive pharmacophores:
Modification of the 2-position: The reactive 2-chloro group can be displaced by nucleophiles that are themselves bioactive moieties or are linked to one. For example, linking a known antibacterial agent or an anticancer pharmacophore at this position could result in a hybrid compound with a broader spectrum of activity.
Functionalization of the N-cyclopropyl group: If the cyclopropylamine used in the synthesis is appropriately functionalized, it can serve as a linker to attach another pharmacophore.
Substitution on the Quinoline Ring: Positions on the quinoline ring, such as the 6 or 7-position, can be modified to incorporate other bioactive fragments. For instance, a sulfonamide group, a known pharmacophore in many drugs, could be introduced at one of these positions.
The synthesis of such hybrid molecules often requires multi-step synthetic sequences and careful planning to ensure compatibility of the different functional groups. The ultimate goal is to create a synergistic combination of the quinoline-4-carboxamide core and the appended pharmacophore, leading to a superior therapeutic agent.
Future Research Directions and Unexplored Potential in Quinoline Carboxamide Chemistry
Novel Synthetic Methodologies for Enhanced Accessibility and Sustainability
The advancement of synthetic methodologies is crucial for the efficient, cost-effective, and environmentally benign production of quinoline (B57606) carboxamides. While classical methods such as the Pfitzinger and Friedländer reactions have been instrumental, future research is increasingly focused on green and sustainable chemistry principles.
Recent progress has seen the adoption of microwave-assisted synthesis, which can significantly reduce reaction times and improve yields. wikipedia.orgresearchgate.net The use of ionic liquids as recyclable reaction media and catalysts also presents a promising avenue for more sustainable processes. nih.gov Furthermore, the development of multicomponent reactions (MCRs) offers a streamlined approach to constructing complex quinoline carboxamide scaffolds in a single step, enhancing atom economy and reducing waste. scilit.com
A notable development is the use of nanocatalysts, which can provide high efficiency and selectivity under milder reaction conditions. mdpi.com For the synthesis of 2-chloroquinoline-4-carboxamides specifically, a common route involves the conversion of 2-oxo-1,2-dihydroquinoline-4-carboxylic acid to its 2-chloro derivative using phosphoryl chloride (POCl3), followed by amide coupling with the desired amine. acs.org
Future research in this area will likely focus on:
Flow chemistry: Continuous flow synthesis can offer better control over reaction parameters, improved safety, and scalability.
Biocatalysis: The use of enzymes to catalyze key steps in the synthesis could lead to highly selective and environmentally friendly processes.
C-H activation: Direct functionalization of C-H bonds on the quinoline scaffold would provide more efficient routes to novel derivatives.
| Methodology | Advantages | Challenges | Future Research Focus |
|---|---|---|---|
| Classical Methods (e.g., Pfitzinger, Friedländer) | Well-established, versatile | Often require harsh conditions, can have low yields | Optimization of reaction conditions |
| Microwave-Assisted Synthesis | Reduced reaction times, improved yields wikipedia.orgresearchgate.net | Scalability can be a concern | Development of scalable microwave reactors |
| Ionic Liquids | Recyclable, can act as both solvent and catalyst nih.gov | Cost and potential toxicity of some ionic liquids | Design of biodegradable and non-toxic ionic liquids |
| Multicomponent Reactions (MCRs) | High atom economy, operational simplicity scilit.com | Limited by the availability of suitable starting materials | Discovery of new MCRs for quinoline synthesis |
| Nanocatalysis | High efficiency, mild reaction conditions mdpi.com | Catalyst recovery and stability | Development of robust and recyclable nanocatalysts |
Deeper Mechanistic Elucidation of Biological Pathways and Target Engagement
A thorough understanding of the mechanism of action is paramount for the rational design of more effective and selective therapeutic agents. For quinoline-4-carboxamides, a significant breakthrough has been the identification of the Plasmodium falciparum translation elongation factor 2 (PfEF2) as a key target for their antimalarial activity. nih.govimperial.ac.uk This discovery has opened new avenues for the development of novel antimalarials with a unique mode of action.
Beyond malaria, quinoline carboxamides have shown promise as anticancer agents, acting through various mechanisms:
Inhibition of topoisomerase: Some derivatives interfere with the function of this essential enzyme in DNA replication and repair. nih.gov
Protein kinase inhibition: These compounds can target specific kinases involved in cancer cell signaling pathways. nih.gov
Human dihydroorotate dehydrogenase (DHODH) inhibition: This enzyme is crucial for pyrimidine biosynthesis, which is often upregulated in cancer cells. nih.gov
Impairment of lysosome function and induction of apoptosis: Certain quinoline carboxamides can disrupt lysosomal activity, leading to programmed cell death. researchgate.net
P2X7 receptor antagonism: Some derivatives have been identified as antagonists of this receptor, which is implicated in inflammation and cancer. researchgate.net
Future research should aim for a more granular understanding of these mechanisms. Techniques such as chemoproteomics, structural biology (X-ray crystallography and cryo-electron microscopy), and advanced cellular imaging can provide detailed insights into the direct binding targets and the downstream cellular consequences of target engagement. Specifically for 2-chloro-N-cyclopropylquinoline-4-carboxamide, identifying its precise molecular target(s) and elucidating the pathways it modulates will be critical for its further development.
Application of Advanced Computational Techniques for Rational Compound Design
Computational chemistry has become an indispensable tool in modern drug discovery, enabling the rational design and optimization of new drug candidates. For quinoline carboxamides, various in silico techniques have been employed to accelerate the discovery process.
Molecular Docking: This technique is used to predict the binding mode and affinity of a ligand to its target protein. It has been instrumental in understanding the interactions of quinoline carboxamides with targets such as kinases and the platelet-derived growth factor receptor (PDGFR). nih.govresearchgate.net
Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of the ligand-receptor complex, allowing for an assessment of the stability of the binding interactions over time. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Studies: QSAR models establish a mathematical relationship between the chemical structure of a compound and its biological activity. These models can be used to predict the activity of novel derivatives and guide the design of more potent compounds.
The application of these techniques has facilitated the identification of key structural features responsible for the biological activity of quinoline carboxamides and has guided the synthesis of new analogues with improved properties. Future directions in this area include the use of more sophisticated computational methods, such as free energy perturbation (FEP) calculations for more accurate prediction of binding affinities, and the application of machine learning and artificial intelligence (AI) to analyze large datasets and identify novel drug candidates.
| Technique | Application | Key Insights |
|---|---|---|
| Molecular Docking | Predicting binding modes and affinities to biological targets like kinases and PDGFR. nih.govresearchgate.net | Identification of key amino acid residues involved in binding. |
| Molecular Dynamics (MD) Simulations | Assessing the stability of ligand-receptor complexes over time. nih.gov | Understanding the dynamic nature of molecular interactions. |
| Quantitative Structure-Activity Relationship (QSAR) | Correlating chemical structure with biological activity to guide the design of new compounds. | Identifying structural features that enhance or diminish activity. |
Development of Chemical Probes for Target Validation and In Vitro Pathway Analysis
Chemical probes are essential tools for dissecting complex biological pathways and validating novel drug targets. The development of chemical probes based on the this compound scaffold could significantly advance our understanding of its mechanism of action.
A chemical probe is a small molecule that is designed to interact with a specific protein target in a cellular context. To be effective, a probe should be potent, selective, and have a known mechanism of action. By modifying the quinoline carboxamide structure to incorporate a reporter tag, such as a fluorescent dye, a biotin moiety, or a photoaffinity label, researchers can visualize the localization of the compound within cells, identify its binding partners, and study its effects on specific cellular pathways.
For example, a fluorescently labeled version of this compound could be used in high-content imaging experiments to track its subcellular distribution and monitor its impact on cellular morphology and signaling events. A biotinylated derivative could be used in pull-down assays coupled with mass spectrometry to identify the proteins that it directly interacts with, thus confirming its molecular target.
The development of such chemical probes would be invaluable for:
Target validation: Conclusively identifying the protein(s) responsible for the biological effects of the compound.
Pathway analysis: Elucidating the downstream signaling cascades that are modulated by the compound.
Drug discovery: Providing tools for screening for other molecules that bind to the same target.
Potential for Agronomy or Material Science Applications (e.g., as Photosynthesis Inhibitors)
The utility of the quinoline carboxamide scaffold is not limited to medicine. There is growing evidence to suggest that these compounds may have applications in other fields, such as agriculture and material science.
In the realm of agronomy, quinoline derivatives have been investigated for their herbicidal properties. A key mechanism of action for some of these compounds is the inhibition of photosynthesis, a vital process in plants. Specifically, they have been shown to target photosystem II (PS II), a critical component of the photosynthetic electron transport chain. This mode of action is shared by a number of commercially successful herbicides. The exploration of this compound and related compounds as potential herbicides could lead to the development of new crop protection agents.
In material science, the rigid, planar structure of the quinoline ring makes it an attractive building block for the development of novel materials with interesting electronic and optical properties. Quinoline derivatives are already used in the manufacture of dyes and have been investigated as corrosion inhibitors. wikipedia.org The unique chemical properties of quinoline carboxamides could be harnessed to create new functional materials, such as organic light-emitting diodes (OLEDs), sensors, or catalysts. Further research into the material science applications of this versatile chemical class is warranted.
Q & A
Q. What safety protocols are critical for handling chlorinated quinoline derivatives?
- Methodological Answer :
- PPE : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.
- Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile intermediates (e.g., POCl₃).
- Waste Disposal : Neutralize chlorinated byproducts with 10% sodium bicarbonate before disposal .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
